Methyl 2-(2,3-dioxoindolin-5-yl)acetate
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Overview
Description
Methyl 2-(2,3-dioxoindolin-5-yl)acetate is a chemical compound with the molecular formula C11H9NO4. It is an indole derivative, which is a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals . Indole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,3-dioxoindolin-5-yl)acetate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dioxoindolin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound .
Scientific Research Applications
Methyl 2-(2,3-dioxoindolin-5-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-dioxoindolin-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological processes . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Methyl 2-(2,3-dioxoindolin-5-yl)acetate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Isatin derivatives: Known for their anticancer and antioxidant activities.
Indole-2-carboxylates: Studied for their antiviral and antimicrobial properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-(2,3-dioxoindolin-5-yl)acetate is a compound characterized by its unique structure, which includes an indoline moiety with dioxo functionalities. This compound has garnered attention for its potential biological activities, particularly in the realms of antiviral and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological evaluations, and relevant case studies.
The molecular formula of this compound is C12H11N1O4, with a molecular weight of approximately 219.19 g/mol. The compound is synthesized through various methods, typically involving the reaction of 2-(2,3-dioxoindolin-5-yl)acetic acid with methanol under acidic conditions. The presence of carbonyl groups in its structure contributes to its reactivity and potential biological activity.
Antiviral Properties
This compound has shown significant inhibitory activity against viral proteases, particularly in the context of SARS-CoV-2. In vitro studies have demonstrated that this compound can effectively inhibit the SARS-CoV-2 3C-like protease with an IC50 value in the low micromolar range. For instance, one study reported an IC50 value of approximately 1.91 μM for related compounds derived from the same structural family .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Derivatives of this compound have been explored for their ability to induce apoptosis in cancer cells. In particular, analogs have shown promise in inhibiting cell proliferation in various cancer cell lines through mechanisms that may involve the modulation of signaling pathways associated with cell survival and apoptosis .
Interaction Studies
Docking studies reveal that this compound exhibits a strong binding affinity to specific protein targets involved in viral replication processes. These interactions are critical for understanding its mechanism of action and potential therapeutic uses. For example, molecular docking simulations indicated favorable interactions between the compound and the active sites of viral proteases .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound compared to other indoline derivatives, the following table summarizes several similar compounds along with their unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Methyl 2-(1H-indol-5-yl)acetate | Indole core with acetate group | Known for anti-inflammatory properties |
Methyl 1-(naphthalen-1-yl)-2-(dioxoindolin)acetate | Naphthalene substitution | Enhanced lipophilicity |
Methyl 4-(dioxoindolin)-benzoate | Benzoic acid derivative | Exhibits antibacterial activity |
The structural arrangement and functional groups present in this compound confer distinct reactivity patterns and biological activities compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological efficacy of this compound derivatives:
- Antiviral Efficacy : A study evaluated various derivatives against SARS-CoV-2 protease and found that certain modifications enhanced inhibitory potency significantly.
- Anticancer Activity : In vitro assays demonstrated that some derivatives could reduce cell viability in cancer cell lines by over 50% at concentrations as low as 10 μM.
Properties
Molecular Formula |
C11H9NO4 |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
methyl 2-(2,3-dioxo-1H-indol-5-yl)acetate |
InChI |
InChI=1S/C11H9NO4/c1-16-9(13)5-6-2-3-8-7(4-6)10(14)11(15)12-8/h2-4H,5H2,1H3,(H,12,14,15) |
InChI Key |
CBSAWJNKRDPGCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)NC(=O)C2=O |
Origin of Product |
United States |
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